molecular formula C25H20N2O3S B11688817 3-(3-Carbazol-9-yl-2-hydroxypropyl)-5-(phenylmethylene)-1,3-thiazolidine-2,4-d ione

3-(3-Carbazol-9-yl-2-hydroxypropyl)-5-(phenylmethylene)-1,3-thiazolidine-2,4-d ione

Cat. No.: B11688817
M. Wt: 428.5 g/mol
InChI Key: JJTLVOAJHVEQNZ-OEAKJJBVSA-N
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Description

3-(3-Carbazol-9-yl-2-hydroxypropyl)-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a unique combination of carbazole, thiazolidine, and phenylmethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carbazol-9-yl-2-hydroxypropyl)-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common route includes the reaction of carbazole with an appropriate halohydrin to form the 3-carbazol-9-yl-2-hydroxypropyl intermediate. This intermediate is then reacted with a thiazolidine-2,4-dione derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carbazol-9-yl-2-hydroxypropyl)-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbazole or thiazolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbazole or thiazolidine derivatives.

Scientific Research Applications

3-(3-Carbazol-9-yl-2-hydroxypropyl)-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Carbazol-9-yl-2-hydroxypropyl)-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting replication or transcription processes. The thiazolidine ring may interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide
  • 3-(3-Carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide

Uniqueness

3-(3-Carbazol-9-yl-2-hydroxypropyl)-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione is unique due to its combination of carbazole, thiazolidine, and phenylmethylene groups. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H20N2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

(5E)-5-benzylidene-3-(3-carbazol-9-yl-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H20N2O3S/c28-18(15-26-21-12-6-4-10-19(21)20-11-5-7-13-22(20)26)16-27-24(29)23(31-25(27)30)14-17-8-2-1-3-9-17/h1-14,18,28H,15-16H2/b23-14+

InChI Key

JJTLVOAJHVEQNZ-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

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